3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one
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Overview
Description
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one is a complex organic compound that features a benzimidazole moiety linked to a chromenone structure with an azo linkage to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one typically involves the condensation of chromen-2-one-3-carboxylates with o-phenylenediamine under microwave or conventional conditions . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as polyphosphoric acid to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for detecting various biological molecules.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, the benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The azo linkage may also play a role in the compound’s ability to act as a chromophore, absorbing and emitting light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-Dimethylbenzenamine: This compound is a successful dopant for n-type organic semiconductors.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Synthesized from aromatic aldehyde and o-phenylenediamine, it is used in various synthetic methodologies.
Ethyl 3-(1H-Benzimidazol-2-Yl)propanoate: A related compound used in early discovery research.
Uniqueness
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one is unique due to its combination of a benzimidazole moiety, a chromenone structure, and an azo linkage. This unique structure imparts specific chemical and physical properties, making it valuable in diverse applications ranging from organic synthesis to material science.
Properties
CAS No. |
875006-56-7 |
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Molecular Formula |
C22H13N5O4 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-[(4-nitrophenyl)diazenyl]chromen-2-one |
InChI |
InChI=1S/C22H13N5O4/c28-22-17(21-23-18-3-1-2-4-19(18)24-21)12-13-11-15(7-10-20(13)31-22)26-25-14-5-8-16(9-6-14)27(29)30/h1-12H,(H,23,24) |
InChI Key |
MIPYQHAVFMYQEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-])OC3=O |
Origin of Product |
United States |
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